molecular formula C₃H₉NNa₂O₇P₂ (xH₂O) B1151624 Pamidronic Acid Sodium Salt Hydrate

Pamidronic Acid Sodium Salt Hydrate

Cat. No.: B1151624
M. Wt: 279.03
Attention: For research use only. Not for human or veterinary use.
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Description

Pamidronic acid sodium salt hydrate, also known as disodium pamidronate, is a nitrogen-containing bisphosphonate that serves as a critical tool in biochemical and pharmacological research. Its primary value lies in its potent ability to inhibit osteoclast-mediated bone resorption. The mechanism of action involves high-affinity binding to bone hydroxyapatite, and upon release during bone turnover, it induces osteoclast apoptosis by inhibiting the enzyme farnesyl pyrophosphate synthase in the mevalonate pathway . This specific action makes it an essential compound for studying diseases of excessive bone loss. Researchers utilize this compound in several key areas. It is extensively applied in oncology research to model and investigate the treatment of osteolytic bone metastases and hypercalcemia of malignancy, helping to control pathological bone dissolution . In the field of biomaterials and tissue engineering, its ability to suppress osteoclast activity is leveraged to enhance the osseointegration of orthopedic and dental implants; studies have shown that immobilizing pamidronic acid on titanium nanotube surfaces can significantly improve osteoblast proliferation while reducing osteoclast viability and resorptive activity . Furthermore, its established role in studying Paget's disease of bone and its applications in veterinary research for conditions like cholecalciferol toxicosis provide additional, valuable models for understanding and developing treatments for bone metabolic disorders .

Properties

Molecular Formula

C₃H₉NNa₂O₇P₂ (xH₂O)

Molecular Weight

279.03

Synonyms

(3-Amino-1-hydroxypropylidene)bisphosphonic Acid Disodium Hydrate;  Pamidronate Disodium Hydrate Salt;  GCP-23339A Hydrate Salt;  Aminomux Hydrate Salt;  Aredia Hydrate Salt

Origin of Product

United States

Contextualization Within Nitrogen Containing Bisphosphonate Scientific Inquiry

Pamidronic acid is a nitrogen-containing bisphosphonate (N-BP), a class of drugs known for their potent inhibition of bone resorption. pharmgkb.orgnih.gov Unlike their non-nitrogen-containing predecessors, which are metabolized into cytotoxic ATP analogs, N-BPs like pamidronic acid are not metabolized in this way. nih.gov Instead, their mechanism of action is centered on the inhibition of key enzymes within the mevalonate (B85504) pathway in osteoclasts, the cells responsible for bone breakdown. pharmgkb.orgnih.gov This targeted approach disrupts essential cellular processes in osteoclasts, ultimately leading to their apoptosis and a reduction in bone resorption. drugbank.comnih.gov

The defining structural feature of bisphosphonates is a P-C-P bond, which is a chemically stable analogue of the P-O-P bond in pyrophosphate. nih.govbccancer.bc.ca The presence of a nitrogen atom in the side chain of N-BPs, including pamidronic acid, significantly enhances their antiresorptive potency. frontiersin.org This structural characteristic is central to their ability to effectively target and inhibit farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway. pharmgkb.orgnih.govnih.gov

Evolution and Classification Within Bisphosphonate Generations

The development of bisphosphonates is often categorized into generations, with each successive generation generally exhibiting increased potency. Pamidronic acid is classified as a second-generation bisphosphonate. drugbank.comnih.gov First described in the literature in 1977, it represented a significant advancement over the first-generation, non-nitrogen-containing bisphosphonates like etidronate and clodronate. nih.govnih.gov

The introduction of a nitrogen atom into the molecular structure marked the transition to the second generation. This chemical modification led to a substantial increase in antiresorptive potency. nih.gov For instance, pamidronic acid is approximately 10 times more potent than clodronate. bccancer.bc.ca Following pamidronic acid, further structural modifications led to the development of other second-generation N-BPs such as alendronate and neridronic acid. nih.govnih.gov Subsequent research and development have given rise to third-generation bisphosphonates, including zoledronic acid and risedronic acid, which are even more potent. nih.gov

Fundamental Research Significance and Core Areas of Investigation

Established Synthetic Pathways for Pamidronic Acid and its Sodium Salt Hydrate

The most common and well-documented methods for synthesizing pamidronic acid involve the reaction of an amino acid precursor with phosphorus-containing reagents. Subsequent neutralization and controlled crystallization yield the desired sodium salt hydrate forms.

Synthesis from Beta-Alanine and Phosphorus Reagents

The foundational synthesis of pamidronic acid involves a one-pot reaction starting from β-alanine. researchgate.net This method typically employs a mixture of phosphorous acid (H₃PO₃) and a phosphorus halide, most commonly phosphorus trichloride (B1173362) (PCl₃). researchgate.netmdpi.comnih.gov The reaction proceeds by heating the components, often in a suitable solvent, followed by a hydrolysis step to yield pamidronic acid. nih.govnih.gov

The general reaction can be summarized as the phosphonation of the carboxylic acid group of β-alanine. researchgate.net The process is robust and serves as the basis for many optimized and scaled-up industrial preparations. nih.gov

Preparation of Specific Hydrate Forms (e.g., Dihydrate, Pentahydrate)

Once pamidronic acid is synthesized, it can be converted into its disodium (B8443419) salt, which can exist in various states of hydration. The dihydrate and pentahydrate are two commonly prepared forms.

The pentahydrate is often produced by neutralizing a heated aqueous solution or slurry of pamidronic acid with an aqueous solution of sodium hydroxide (B78521) to a pH of approximately 7.0-7.5. nih.govnih.govgoogle.com Crystallization is initiated at an elevated temperature (e.g., above 50°C), and the mixture is then cooled slowly to between 0°C and 5°C. nih.govnih.govgoogle.com The resulting crystalline disodium pamidronate pentahydrate is collected by filtration. nih.govgoogle.com This form is noted for its excellent crystallinity and stability under normal ambient conditions, with a water content of about 24.1% to 25%. google.com

The dihydrate form can also be prepared under specific conditions. Research has detailed the synthesis of sodium pamidronate dihydrate following hydrolysis and pH adjustment of the reaction mixture. nih.gov An amorphous form, which corresponds to the dihydrate with a water content of around 12.9%, has also been described. researchgate.net Another process involves neutralizing pamidronic acid in a solvent with sodium hydroxide, filtering the product, drying it, and then recrystallizing from hot water to obtain crystalline disodium pamidronate 3-4 hydrate. frontiersin.org

Optimization of Reaction Conditions in Pamidronic Acid Synthesis

Optimizing reaction conditions is critical for maximizing yield and purity while ensuring safety and scalability. Research has focused on the roles of solvents, reagent ratios, and other reaction parameters.

Role of Diverse Solvent Systems (e.g., Sulfolane (B150427), Methanesulfonic Acid, Chlorobenzene)

The choice of solvent significantly influences the reaction mechanism and outcome in pamidronic acid synthesis. nih.gov

Sulfolane : When sulfolane is used as the solvent, the synthesis requires both phosphorus trichloride and phosphorous acid as the P-reagents. mdpi.comnih.gov This system is considered a safer alternative to methanesulfonic acid, with no reported uncontrollable exothermic reactions. nih.gov The use of sulfolane has been reported to produce moderate-to-high yields of various bisphosphonates, including pamidronate. nih.gov

Methanesulfonic Acid (MSA) : In contrast, when methanesulfonic acid is the solvent, the reaction can proceed with phosphorus trichloride as the sole phosphorus-containing reagent. nih.gov The mechanism in MSA is thought to involve the formation of different reactive phosphorus species compared to the reaction in sulfolane. nih.gov While effective, MSA can be corrosive and toxic, posing challenges for industrial-scale production. researchgate.net

Chlorobenzene (B131634) : Chlorobenzene has also been utilized as a solvent for preparing pamidronic acid, reportedly yielding moderate results. researchgate.net A key advantage of chlorobenzene is its ease of removal from the reaction mixture by distillation, allowing for potential reuse. researchgate.net

The selection of the solvent system is a critical decision, balancing yield, safety, cost, and environmental impact.

Impact of Reagent Ratios and Reaction Parameters

The stoichiometry of the reactants and the physical parameters of the reaction are crucial for optimizing the synthesis of pamidronic acid. Investigations have shown that the molar ratios of β-alanine, phosphorus trichloride, and phosphorous acid directly impact the product yield. nih.gov

For instance, in one optimized process using sulfolane as the solvent at 75°C, the optimal ratio was found to be 2 equivalents of phosphorus trichloride and 2 equivalents of phosphorous acid relative to β-alanine, resulting in a 63% yield of pamidronic acid. nih.govresearchgate.net

In methanesulfonic acid , the optimal conditions required 3.2 equivalents of phosphorus trichloride without any phosphorous acid, which yielded 57% of pamidronate dihydrate after hydrolysis and pH adjustment. nih.govresearchgate.net

These findings highlight that the optimal reagent ratios are highly dependent on the chosen solvent system. Temperature is another key parameter; the reactions are typically conducted at elevated temperatures, such as 75°C or 100°C, to drive the reaction to completion. nih.govtandfonline.com

Table 1: Effect of Solvent and Reagent Ratio on Pamidronic Acid Synthesis An interactive data table summarizing the impact of different solvents and reagent ratios on the yield of pamidronic acid.

Solvent PCl₃ (Equivalents) H₃PO₃ (Equivalents) Temperature (°C) Product Yield (%) Reference
Sulfolane 2 2 75 Pamidronic Acid 63 nih.gov, researchgate.net
Methanesulfonic Acid 3.2 0 75 Pamidronate Dihydrate 57 nih.gov, researchgate.net
Chlorobenzene 1.5 1.5 100 Pamidronic Acid 45-59 tandfonline.com
Chlorobenzene 2.4 1.5 - Pamidronic Acid 53 tandfonline.com

Advanced Synthetic Techniques in Pamidronate Research

To overcome the limitations of conventional methods, such as long reaction times and the use of hazardous solvents, researchers are exploring more advanced synthetic strategies.

One of the most promising innovative processes is Microwave-Assisted Synthesis (MWAS) . The application of microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of pamidronate and other bisphosphonates. mdpi.com In one study, using sulfolane as a solvent, the synthesis of sodium pamidronate was achieved in approximately 17 minutes, a significant improvement over conventional heating methods that can take several hours. mdpi.com The yields obtained via MWAS were comparable to traditional procedures, making it a highly efficient and environmentally friendlier alternative. mdpi.com

Other advanced approaches in the broader field of bisphosphonate synthesis that could have implications for pamidronate research include:

Use of Ionic Liquids (ILs) : ILs have been investigated as alternative reaction media. While initial studies showed low yields, using them as additives with solvents like sulfolane has shown more promising results for related bisphosphonates. mdpi.com

Novel Reagent Systems : A one-pot method for synthesizing α-hydroxy bisphosphonates using carboxylic acids and tris(trimethylsilyl) phosphite (B83602) in the presence of catecholborane has been developed. nih.gov This approach could offer a route to nitrogen-containing bisphosphonates like pamidronic acid while avoiding extra protection/deprotection steps for the amino group. nih.gov

"Click Chemistry" Applications : The synthesis of azido (B1232118) bisphosphonates has created synthons that can be used in "click chemistry" reactions, opening pathways to novel and complex bisphosphonate derivatives. nih.gov

These advanced techniques represent the cutting edge of bisphosphonate chemistry, aiming for more efficient, scalable, and greener manufacturing processes. nih.gov

Advancements in Pamidronic Acid Chemistry: Synthetic and Derivatization Strategies for Research

Pamidronic acid, a nitrogen-containing second-generation bisphosphonate, serves as a crucial chemical entity in the study of bone metabolism and the development of therapeutic agents. Its structure, featuring a central carbon atom bonded to a hydroxyl group and two phosphonate (B1237965) groups, allows for a high affinity for hydroxyapatite, the mineral component of bone. Researchers continually explore novel synthetic routes and derivatization techniques to enhance its properties and create sophisticated tools for mechanistic investigations. This article focuses exclusively on specific synthetic methodologies and the design of pamidronic acid derivatives for research applications.

Preclinical and in Vitro Investigation of Pamidronic Acid Sodium Salt Hydrate

In Vitro Cell Culture Research Models

Studies on Osteoclast Inhibition and Morphology in Cell Lines

Pamidronic acid's primary mechanism of action is the inhibition of bone resorption by targeting osteoclasts. unict.it In vitro studies have demonstrated that it interferes with the mevalonate (B85504) pathway in osteoclasts, which is crucial for the production of isoprenoid lipids. unict.it This disruption prevents the post-translational modification of small GTPase signaling proteins, which are essential for osteoclast function and survival. unict.itnih.gov This ultimately leads to the detachment of osteoclasts from the bone surface, disruption of their resorptive function, and the induction of apoptosis (programmed cell death). nih.govdrugbank.comnih.gov

The inhibitory effect of pamidronate on osteoclasts is dose-dependent. Studies have shown that even at concentrations lower than those required to induce apoptosis, pamidronate can effectively block osteoclast-mediated bone resorption. nih.gov This suggests a dual mechanism of inhibiting both the function and survival of these cells.

Table 1: Effects of Pamidronic Acid on Osteoclasts in In Vitro Models

ParameterObservationReference
Mechanism of Action Inhibits farnesyl pyrophosphate (FPP) synthase in the mevalonate pathway. unict.it unict.it
Cellular Effect Prevents the biosynthesis of isoprenoid lipids essential for small GTPase signaling proteins. unict.itnih.gov unict.itnih.gov
Functional Outcome Inhibits osteoclast activity and reduces bone resorption. unict.itnih.govnih.gov unict.itnih.govnih.gov
Apoptosis Induces osteoclast apoptosis. nih.govdrugbank.comnih.gov nih.govdrugbank.comnih.gov

Investigations into Epithelial Cell Proliferation and Apoptosis (e.g., Caco-2 Cells)

The human intestinal epithelial cell line, Caco-2, has been utilized to study the effects of pamidronate on intestinal epithelium. Research has shown that pamidronate can exert cytotoxic effects on Caco-2 cells. nih.gov Studies using spectrophotometric assays, such as neutral red uptake and lactate (B86563) dehydrogenase (LDH) release, have indicated a dose-dependent decrease in cell viability and an increase in cell membrane damage. nih.gov

Morphological analysis through electron microscopy has revealed ultrastructural changes in Caco-2 cells exposed to pamidronate, including a widening of intercellular spaces. nih.gov At higher concentrations, complete cell death was observed. nih.gov Furthermore, pamidronate was found to decrease the transepithelial electrical resistance (TEER), suggesting an increase in the permeability of the epithelial monolayer. nih.gov This has led to the hypothesis that pamidronate is transported across the intestinal epithelium via the paracellular pathway. nih.gov

Table 2: Effects of Pamidronic Acid on Caco-2 Cells

ParameterMethodFindingReference
Cytotoxicity Neutral Red (NR) uptake and Lactate Dehydrogenase (LDH) release assaysDose-dependent decrease in NR uptake and increase in LDH release, indicating cytotoxicity. nih.gov nih.gov
Morphology Electron MicroscopyWidening of intercellular spaces; complete cell death at higher doses. nih.gov nih.gov
Epithelial Permeability Transepithelial Electrical Resistance (TEER)Decreased TEER with increasing concentrations of pamidronate. nih.gov nih.gov
Transport High-Performance Liquid Chromatography (HPLC)Low transport percentage at non-toxic doses, suggesting paracellular transport. nih.gov nih.gov

Analysis of Fibroblast and Keratinocyte Responses

The interaction between different cell types in the skin, such as fibroblasts and keratinocytes, is crucial for processes like wound healing. While direct studies on the effects of pamidronic acid on these specific interactions are limited, research into the paracrine signaling between these cells provides a relevant context. For instance, studies have shown that hydrating keratinocytes can reduce collagen synthesis by fibroblasts. nih.gov This is mediated by changes in cytokine levels, such as an increase in tumor necrosis factor-alpha (TNF-α) and a decrease in interleukin-1beta (IL-1β). nih.gov

While not directly investigating pamidronate, this highlights the complex interplay that can be influenced by external factors. Further research is needed to determine the specific effects of pamidronic acid on the signaling pathways and responses of fibroblasts and keratinocytes.

Application of Three-Dimensional Tissue-Engineered Models in Bisphosphonate Research

Three-dimensional (3D) tissue-engineered models are increasingly being used in biomedical research as they more closely mimic the in vivo environment compared to traditional 2D cell cultures. In the context of bisphosphonate research, 3D models of bone can provide a more accurate platform to study the effects of drugs like pamidronate on bone cells within their native-like matrix.

These models can be used to investigate various aspects of bone biology, including osteoclast and osteoblast function, cell-cell interactions, and the influence of the extracellular matrix on drug response. While specific studies detailing the use of 3D models for pamidronic acid are not extensively documented in the provided search results, the principles of their application in bisphosphonate research are well-established. They offer a promising avenue for future investigations into the nuanced effects of pamidronic acid on bone remodeling.

Animal Model Studies for Mechanistic Elucidation

Rodent Models for Bone Resorption and Turnover Research

Rodent models have been instrumental in understanding the in vivo effects of pamidronate on bone resorption and turnover. One such study utilized a rat model of hyperparathyroidism, induced by the expression of the human parathyroid hormone (PTH) gene, to investigate the efficacy of pamidronate in mitigating bone loss. nih.gov

In this model, rats with elevated PTH levels experienced significant decreases in bone mineral content (BMC) and bone mineral density (BMD). nih.gov Treatment with pamidronate resulted in a higher BMC in the lumbar spine and significantly higher BMD in both the lumbar spine and femur compared to untreated, hyperparathyroid rats. nih.gov These findings demonstrate the ability of pamidronate to counteract PTH-mediated bone loss in a living organism. nih.gov

Table 3: Effects of Pamidronate in a Rat Model of Hyperparathyroidism-Induced Bone Loss

ParameterAnimal ModelTreatment GroupOutcomeReference
Bone Mineral Content (BMC) Rats with hPTH-induced hyperparathyroidismPamidronate-treatedHigher BMC in the lumbar spine compared to untreated animals. nih.gov nih.gov
Bone Mineral Density (BMD) Rats with hPTH-induced hyperparathyroidismPamidronate-treatedSignificantly higher BMD at the lumbar spine and femur compared to untreated animals. nih.gov nih.gov

Investigations into Bone Growth and Development in Animal Systems

Pamidronic acid has been shown to have significant effects on bone growth and development in various animal models. It is a potent inhibitor of bone resorption, acting on osteoclasts, the cells responsible for breaking down bone tissue. This action is achieved without a significant negative impact on bone formation and mineralization at therapeutic doses. nih.gov

In a study involving mature beagle dogs with immobilization-induced osteopenia, treatment with pamidronate counteracted the increased bone turnover and bone loss in cancellous bone. nih.gov The immobilization model in dogs is considered a useful tool for studying the associated increase in bone turnover and decrease in bone density and stiffness. nih.gov The research demonstrated that pamidronate treatment can prevent these effects. nih.gov

Furthermore, animal studies have shown that pamidronate disodium (B8443419) inhibits the accelerated bone resorption caused by the hyperactivity of osteoclasts induced by various tumors. drugs.com This is particularly relevant to its use in hypercalcemia of malignancy.

Assessment of Cartilage Degeneration and Bone Structure in Rabbit Osteoarthritis Models

The anterior cruciate ligament transection (ACLT) model in rabbits is a well-established method for inducing osteoarthritis (OA) and studying the resulting cartilage and subchondral bone changes. nih.govresearchgate.net This model effectively reproduces the lesions associated with OA, including the loss of proteoglycan and collagen from cartilage. nih.gov

In a study utilizing the ACLT rabbit model, pamidronate disodium demonstrated a significant ability to inhibit and even reverse early subchondral bone loss associated with osteoarthritis. nih.gov This intervention, initiated four weeks after the induction of OA, led to an alleviation of cartilage degeneration. nih.gov The study found that pamidronate treatment resulted in significantly higher bone volume/tissue volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th), along with significantly lower trabecular pattern factor (Tb.Pf), trabecular separation (Tb.Sp), and structure model index (SMI) compared to the untreated ACLT group. nih.gov These findings suggest a significant improvement in the microstructure of the subchondral bone at the early stage of OA. nih.gov

The protective effect on cartilage is thought to be a secondary benefit of preserving the integrity of the subchondral bone. nih.gov The mechanisms behind these effects may involve the upregulation of osteoprotegerin (OPG) expression and the downregulation of RANKL, MMP-9, and TLR-4 expression. nih.gov

Table 1: Effect of Pamidronate on Subchondral Bone Microarchitecture in Rabbit Osteoarthritis Model

Parameter ACLT Group ACLT + Pamidronate Group Change with Pamidronate
BV/TV Significantly Lower Significantly Higher
Tb.N Significantly Lower Significantly Higher
Tb.Th Significantly Lower Significantly Higher
Tb.Pf Significantly Higher Significantly Lower
Tb.Sp Significantly Higher Significantly Lower
SMI Significantly Higher Significantly Lower

Source: nih.gov

Studies on Hypercalcemia Models in Rodents for Mechanistic Insights

Pamidronate has demonstrated a potent antihypercalcemic effect by inhibiting the release of calcium from bone. nih.gov In a rat model of hypercalcemia induced by cholecalciferol (a form of vitamin D), a single intravenous injection of pamidronate at 1 mg/kg resulted in the onset of an antihypercalcemic effect within 48 hours, which was sustained for 19 days. nih.gov

This prolonged effect highlights the efficacy of pamidronate in controlling hypercalcemia through a single administration. nih.gov The mechanism of action involves the inhibition of osteoclast-mediated bone resorption, which is the primary driver of hypercalcemia in this model. nih.govwikipedia.org The study also explored the combination of pamidronate with calcitonin, which resulted in a more rapid onset of the antihypercalcemic effect, observed within 4 hours. nih.gov This suggests a potential synergistic action when a quicker clinical response is needed. nih.gov

Pamidronate's effectiveness has also been observed in treating hypercalcemia in dogs and cats with various underlying diseases, including those induced by calcipotriene toxicity. nih.gov

Pharmacokinetic and Pharmacodynamic Research in Preclinical Systems

Absorption and Distribution Studies in Animal Models

Following intravenous administration in animal models, pamidronate is rapidly cleared from the circulation and primarily taken up by bone tissue. drugs.com Studies in rats using radiolabeled pamidronate disodium have shown rapid clearance from the bloodstream and significant uptake into bones, as well as the liver, spleen, teeth, and tracheal cartilage. drugs.com

In mice, the accumulation of pamidronate in bone was found to be the highest among all tissues investigated and was linear with increasing doses, indicating a simple chemical uptake process. nih.gov The liver and spleen also showed higher concentrations of pamidronate compared to other soft tissues like the kidney, lung, and muscle. nih.gov The concentrations in soft tissues generally declined in a biphasic manner, initially mirroring the fall in plasma concentration, followed by a more gradual decrease due to renal elimination and redistribution to calcified tissues. nih.gov

In rabbits, comparative pharmacokinetic studies have shown that pamidronate is removed from the plasma much more rapidly than other bisphosphonates like tiludronate and etidronate. nih.gov

Elimination Pathways and Half-Life Determination in Non-Human Species

Pamidronate is not metabolized in the body and is primarily eliminated unchanged through renal excretion. nih.govyoutube.com In mice, renal excretion of pamidronate was observed, although it was found to decrease with increasing doses above 2.5 mg/kg, which could be due to nephrotoxicity or increased uptake by soft tissues. nih.gov

The elimination half-life of pamidronate from plasma is relatively short. However, its retention in bone is significantly longer. In rats, radioactivity from labeled pamidronate was detectable in the liver and spleen for 1 and 3 months, respectively, and remained high in bones, trachea, and teeth for 6 months after administration. drugs.com The terminal elimination half-life from bone in rats has been estimated to be approximately 300 days. drugs.com In mice, the biological half-life of pamidronate in bone was determined to be between 90 and 140 days. nih.gov

Bone Uptake and Retention Dynamics in Animal Systems

A key characteristic of pamidronate is its strong affinity for and prolonged retention in bone tissue. drugs.comnih.govrero.ch Studies in rats have demonstrated that bone uptake occurs preferentially in areas with high bone turnover. drugs.com Once deposited in the bone, its release is extremely slow. rero.ch

In rats, bone accumulation of pamidronate was found to be constant at 25-35% of the administered dose. rero.ch The uptake of labeled pamidronate by the reticuloendothelial system, particularly the liver, was dose-dependent. rero.ch As pamidronate is released from these temporary storage sites, further accumulation in bone can occur over time. rero.ch

The prolonged retention of pamidronate in the skeleton is the basis for its long duration of action in inhibiting bone resorption. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Pamidronic Acid Sodium Salt Hydrate (B1144303)
Pamidronate Disodium
Cholecalciferol
Calcitonin
Osteoprotegerin (OPG)
RANKL
MMP-9
TLR-4
Tiludronate
Etidronate

Advanced Analytical Characterization and Methodologies for Pamidronic Acid Sodium Salt Hydrate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of Pamidronic Acid Sodium Salt Hydrate (B1144303). These techniques provide detailed information about the molecular framework and the presence of specific chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁵N) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of Pamidronic Acid Sodium Salt Hydrate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework, the phosphorus environment, and the nitrogen atom within the molecule.

¹H NMR: The proton NMR spectrum of pamidronic acid is characterized by signals corresponding to the methylene (B1212753) (-CH₂-) protons of the propyl chain. The protons on the carbon adjacent to the amino group and the carbon adjacent to the phosphonate (B1237965) groups will exhibit distinct chemical shifts and coupling patterns. A representative ¹H NMR spectrum would show multiplets in the aliphatic region, and the integration of these signals can be used to confirm the proton count. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in pamidronic acid will give rise to a distinct signal. The spectrum would typically show a signal for the quaternary carbon atom bonded to the hydroxyl and two phosphonate groups, as well as signals for the two methylene carbons. The chemical shifts are influenced by the neighboring functional groups. nih.gov

³¹P NMR: As a bisphosphonate, ³¹P NMR is a crucial tool for characterizing this compound. This technique is highly sensitive to the chemical environment of the phosphorus atoms. A typical ³¹P NMR spectrum of pamidronate would show a single resonance, confirming the presence of the two equivalent phosphonate groups. The chemical shift of this signal is characteristic of bisphosphonate compounds. researchgate.net

¹⁵N NMR: ¹⁵N NMR spectroscopy can be used to probe the nitrogen atom of the primary amine group in pamidronic acid. Although it has a low natural abundance, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom. nih.gov

The purity of a research sample of this compound can also be assessed by NMR. The presence of unexpected signals in the spectra may indicate the presence of impurities or degradation products. One supplier specifies a purity of ≥95% as determined by NMR. sigmaaldrich.com

Table 1: Predicted NMR Spectral Data for Pamidronic Acid

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~ 3.0 - 3.4Multiplet-CH₂-N
¹H~ 2.0 - 2.4Multiplet-CH₂-C(OH)(P)₂
¹³C~ 70 - 75SingletC-(OH)(P)₂
¹³C~ 40 - 45Singlet-CH₂-N
¹³C~ 30 - 35Singlet-CH₂-C(OH)(P)₂
³¹P~ 15 - 25Singlet-P(O)(ONa)₂
¹⁵N~ 20 - 40Singlet-NH₂

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl group and the water of hydration. The N-H stretching vibrations of the primary amine group typically appear in the same region. The C-H stretching of the methylene groups is observed around 2800-3000 cm⁻¹. Strong absorptions corresponding to the P=O and P-O stretching vibrations of the phosphonate groups are expected in the fingerprint region, typically between 900 and 1200 cm⁻¹. The C-N stretching and N-H bending vibrations also contribute to the complexity of the fingerprint region. 182.160.97researchgate.netvscht.czpressbooks.pub

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H (hydroxyl & water)3200 - 3600Strong, Broad
N-H (amine)3200 - 3500Medium
C-H (alkane)2850 - 2960Medium
P=O (phosphonate)1050 - 1150Strong
P-O (phosphonate)950 - 1050Strong
C-OH1000 - 1200Medium

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for determining the purity, assay, and the presence of related substances in this compound. Due to the compound's high polarity and lack of a strong UV-absorbing chromophore, specialized methods are required.

Physico-Chemical Property Investigations for Research Compounds

Understanding the physico-chemical properties of this compound is crucial for its handling, formulation, and interpretation of research findings. Key properties that are typically investigated for research compounds include its appearance, solubility, melting point, and dissociation constants (pKa).

This compound is typically a white to off-white crystalline powder. sigmaaldrich.comchemimpex.com Its solubility is an important parameter; it is soluble in water, with one source citing a solubility of 28 mg/mL in H₂O. sigmaaldrich.comlabsolu.ca It is also soluble in 2N sodium hydroxide (B78521) but poorly soluble in acidic solutions and organic solvents. pfizer.com The melting point of the disodium (B8443419) salt hydrate is reported to be around 300 °C. sigmaaldrich.com

The dissociation constants (pKa values) are critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, and interactions. Pamidronic acid has multiple ionizable groups: two phosphonic acid groups, an amino group, and a hydroxyl group. The pKa values will dictate the charge of the molecule in a given environment.

Table 4: Physico-Chemical Properties of Pamidronic Acid and its Sodium Salt Hydrate

PropertyValue
Pamidronic Acid
Molecular FormulaC₃H₁₁NO₇P₂
Molecular Weight235.07 g/mol
This compound
Molecular FormulaC₃H₉NNa₂O₇P₂ · xH₂O
Molecular Weight (anhydrous basis)279.03 g/mol sigmaaldrich.com
AppearanceWhite to off-white powder sigmaaldrich.comchemimpex.com
Melting Point~300 °C sigmaaldrich.com
Water Solubility28 mg/mL sigmaaldrich.com
pH (1% solution in water)~8.2 pfizer.com

Determination of Aqueous Solubility and Stability Profiles

The solubility and stability of this compound are fundamental properties influencing its formulation and application in research. The compound demonstrates notable solubility in aqueous solutions. Specifically, it is soluble in water and 2N sodium hydroxide. nih.gov Different sources report slightly varying aqueous solubility values, with figures such as 10 mg/mL and 28 mg/mL being cited. sigmaaldrich.commedchemexpress.com Conversely, it is sparingly soluble in 0.1N hydrochloric acid and 0.1N acetic acid and is considered practically insoluble in organic solvents. nih.gov

The pH of an aqueous solution of the compound is inherently alkaline. A 1% solution of pamidronate disodium in distilled water registers a pH of approximately 8.3. nih.gov For research purposes, reconstituted stock solutions demonstrate good stability. When prepared, these solutions are stable for up to six months when stored under refrigeration at 4°C. The solid form is noted as being hygroscopic, meaning it can absorb moisture from the air. sigmaaldrich.com

Aqueous Solubility and pH of this compound
SolventSolubilityReference
WaterSoluble (10 mg/mL, 28 mg/mL) sigmaaldrich.commedchemexpress.com
2N Sodium HydroxideSoluble nih.gov
0.1N Hydrochloric AcidSparingly Soluble nih.gov
0.1N Acetic AcidSparingly Soluble nih.gov
Organic SolventsPractically Insoluble nih.gov
pH of 1% aqueous solution: ~8.3 nih.gov

Elemental Analysis and Thermogravimetric Analysis for Hydrate Stoichiometry

The stoichiometry of hydration for Pamidronic Acid Sodium Salt is a critical parameter, as the water content affects the molecular weight and must be accounted for in quantitative studies. The compound is frequently supplied and studied in its pentahydrate form. sigmaaldrich.comcymitquimica.com

The molecular formula for the anhydrous form is C₃H₉NO₇P₂Na₂, with a corresponding molecular weight of 279.1 g/mol . nih.gov The pentahydrate form has the empirical formula C₃H₉NO₇P₂ · 2Na · 5H₂O, which gives it a molecular weight of 369.11 g/mol . sigmaaldrich.com

Thermogravimetric Analysis (TGA) is a standard method used to determine the water content of hydrates. In a typical TGA experiment, the sample is heated at a controlled rate, and the mass loss is measured as a function of temperature. For a hydrate, the initial mass loss corresponds to the loss of water molecules. While specific TGA data for this compound is not detailed in the available literature, the analysis would be expected to show a weight loss corresponding to five molecules of water, confirming the pentahydrate stoichiometry. Elemental analysis provides complementary data by determining the percentage composition of elements (C, H, N, Na, P, O) in the compound, which can be compared against theoretical values for the proposed hydrate form to confirm its purity and stoichiometry.

Hydrate Stoichiometry of Pamidronic Acid Sodium Salt
FormEmpirical FormulaMolecular Weight (g/mol)Reference
AnhydrousC₃H₉NO₇P₂Na₂279.1 nih.gov
PentahydrateC₃H₉NO₇P₂ · 2Na · 5H₂O369.11 sigmaaldrich.com

Potentiometric Studies and Dissociation Constant (pKa) Determinations

Potentiometric titration is a high-precision analytical technique widely used for determining the dissociation constants (pKa) of ionizable compounds. The method involves titrating a solution of the analyte with a standardized acid or base and monitoring the resulting change in pH with a calibrated pH electrode. creative-bioarray.com The pKa value is derived from the inflection point of the resulting titration curve. dergipark.org.tr For accurate results, the sample concentration is typically at least 10⁻⁴ M, and the ionic strength of the solution is kept constant, often using a potassium chloride solution. creative-bioarray.com

Predicted Dissociation Constants (pKa) for Pamidronic Acid
Ionizable Group TypePredicted pKa ValueSource of PredictionReference
Strongest Acidic0.67Chemaxon drugbank.com
Strongest Basic9.8Chemaxon drugbank.com

Quantitative Bioanalytical Methods in Preclinical Research

Measurement of Cellular Metabolic Activity and Viability Assays

The effect of this compound on cell health is a key area of preclinical investigation. Various assays are employed to measure cellular metabolic activity and viability, which are indicators of how the compound affects cell proliferation and survival. These assays often rely on markers of metabolically active cells, such as ATP levels or the ability to reduce a substrate. youtube.com

In a study using primary human alveolar osteoblasts, pamidronate was shown to significantly decrease cell viability and proliferation. tga.gov.au The inhibitory effects were observed at concentrations of 6 x 10⁻⁵ M and higher, particularly after an exposure time of more than 72 hours. This research also revealed that at these concentrations, pamidronate induced apoptosis (programmed cell death) in approximately 20% of the cell population. tga.gov.au Such findings are critical for understanding the compound's cellular mechanism of action.

Effect of Pamidronate on Human Alveolar Osteoblasts
ParameterEffective ConcentrationObservationReference
Cell Viability≥ 6 x 10⁻⁵ MSignificantly decreased after >72h tga.gov.au
Cell Proliferation≥ 6 x 10⁻⁵ MSignificantly decreased after >72h tga.gov.au
Apoptosis≥ 6 x 10⁻⁵ MInduced in ~20% of the cell population tga.gov.au

Assessment of Protein Prenylation Levels in Cellular Models

Nitrogen-containing bisphosphonates, including pamidronate, function by inhibiting the mevalonate (B85504) pathway. medchemexpress.com A key enzyme in this pathway is farnesyl diphosphate (B83284) (FPP) synthase. Inhibition of this enzyme disrupts the synthesis of FPP and geranylgeranyl diphosphate (GGPP), which are essential lipid molecules for a post-translational modification process called protein prenylation. medchemexpress.com

Prenylation is vital for the function of small GTP-binding proteins like those in the Ras, Rho, and Rab families, which are critical for various cellular processes. To quantify the effects of compounds like pamidronate on this process, highly sensitive in vitro prenylation (IVP) assays have been developed. These assays use cell lysates from treated cells, which contain unprenylated proteins. Recombinant prenyl transferase enzymes (like GGTase I or Rab GGTase) are added along with a biotinylated isoprenoid lipid (e.g., biotin-geranylgeraniol). The enzyme transfers the biotinylated lipid to the unprenylated proteins in the lysate. These newly biotinylated proteins can then be detected and quantified using methods like Western blotting or mass spectrometry, providing a precise measure of the extent to which prenylation was inhibited in the cell.

Quantitative Analysis of Gene and Protein Expression

Investigating the impact of pamidronate on gene and protein expression provides deeper insight into its cellular effects beyond the inhibition of bone resorption. Studies using techniques like proteomics can reveal global changes in protein levels following treatment.

One such study on RAW 264.7 macrophage-like cells identified significant changes in the expression of proteins involved in cell cycle regulation and apoptosis after treatment with pamidronate. sigmaaldrich.com For example, the expression of key proteins in the p53 signaling pathway was altered. The expression of the tumor suppressor protein p53 increased by 14.5% after 12 hours of treatment, while its negative regulator, MDM2, decreased by 4.3%. sigmaaldrich.com Concurrently, proteins involved in cell proliferation, such as those in the cMyc/MAX/MAD network, showed decreased expression. These findings suggest that pamidronate's effects are multifaceted, influencing cellular proliferation, protection, and apoptosis pathways. sigmaaldrich.com

Effect of Pamidronate on Protein Expression in RAW 264.7 Cells
Protein/NetworkTime PointChange in ExpressionReference
p5312 hours+14.5% sigmaaldrich.com
MDM212 hours-4.3% sigmaaldrich.com
cMyc12 hours-12.6% sigmaaldrich.com
MAX12 hours-7.9% sigmaaldrich.com
MAD-112 hours-15.7% sigmaaldrich.com
p2748 hours+18.7% sigmaaldrich.com

Emerging Research Directions and Theoretical Frameworks

Development of Novel Bone-Targeting Delivery Systems Incorporating Pamidronic Acid

The inherent affinity of pamidronic acid for bone mineral has made it a valuable component in the development of sophisticated bone-targeting drug delivery systems. taylorandfrancis.com Researchers are leveraging this property to create bioconjugates and nanoparticles that can specifically deliver therapeutic agents to the skeletal system.

One approach involves chemically linking pamidronic acid to other molecules, such as polysaccharides, nucleosides, and oligonucleotides. taylorandfrancis.com This strategy aims to enhance the biological activity and prolong the circulation time of the conjugated therapeutic. taylorandfrancis.com For instance, pamidronate has been used as a precursor for the synthesis of 211At-labeled amidobisphosphonates, demonstrating its utility as a carrier for targeted radiotherapy. taylorandfrancis.com

Furthermore, pamidronic acid is being incorporated into various nanoparticle formulations. These systems can encapsulate other drugs, protecting them from degradation and facilitating their targeted delivery to bone tissue. This is particularly relevant for treating bone metastases, where concentrating chemotherapeutic agents at the tumor site can improve efficacy and reduce systemic toxicity.

Exploration of Pamidronic Acid in Research on Parasitic Disease Pathogenesis

Emerging research has identified the mevalonate (B85504) pathway, the same pathway targeted by nitrogen-containing bisphosphonates in osteoclasts, as a crucial metabolic route for certain parasites. This has opened up a new avenue for investigating pamidronic acid as a potential anti-parasitic agent. The inhibition of farnesyl pyrophosphate synthase by pamidronate, which disrupts protein prenylation and induces apoptosis in osteoclasts, may have a similar effect on parasites that rely on this pathway for their survival and proliferation. drugbank.comnih.govnih.gov

While this area of research is still in its early stages, it holds promise for the development of new therapeutic strategies against parasitic infections. Further studies are needed to elucidate the specific effects of pamidronic acid on different parasite species and to determine its potential for in vivo efficacy.

Investigation of Pamidronic Acid's Role in Basic Cancer Cell Biology Research (e.g., Osteosarcoma Cell Lines)

Beyond its use in managing skeletal-related events in cancer patients, pamidronic acid is being studied for its direct effects on cancer cells, particularly in the context of bone malignancies like osteosarcoma. nih.gov In vitro studies have demonstrated that pamidronate can inhibit the growth and viability of osteosarcoma cell lines. nih.govnih.gov

One study investigating the effect of pamidronate disodium (B8443419) on canine osteosarcoma cell lines (POS, HMPOS, and COS31) found a significant, concentration- and time-dependent decrease in cell viability. nih.gov Notably, the inhibitory effect was more pronounced in osteosarcoma cells compared to non-neoplastic fibroblasts. nih.gov The research suggested that pamidronate's mechanism of action in these cells might be non-apoptotic, indicating a different pathway than the one typically observed in osteoclasts. nih.gov

These findings suggest a potential direct anti-tumor activity of pamidronate, which could complement its bone-resorption inhibiting properties. nih.gov Further research is focused on understanding the precise molecular mechanisms underlying these direct effects and exploring its potential as an adjuvant in chemotherapy protocols. nih.govnih.gov

Table 1: Effect of Pamidronate on Canine Osteosarcoma Cell Viability

Pamidronate Concentration (µM)Incubation Time (hours)Osteosarcoma Cell Viability (%)Fibroblast Viability (%)
10048Significantly DecreasedNot Significantly Reduced
1000723476

Contribution to Crystal Engineering Studies and Materials Science Research

The crystalline structure of pamidronic acid sodium salt hydrate (B1144303) is a subject of interest in the field of crystal engineering and materials science. google.comresearchgate.net Understanding and controlling the crystallization process of active pharmaceutical ingredients is crucial for ensuring their stability, solubility, and bioavailability. researchgate.net

Research in this area has focused on developing methods to produce stable crystalline forms of disodium pamidronate hydrate. google.com For example, a patented process describes the preparation of a crystalline mixture of 3-hydrate and 4-hydrate forms of disodium pamidronate by neutralizing pamidronic acid with a sodium compound, followed by a specific crystallization and drying procedure. google.com Such studies contribute to the fundamental knowledge of solid-state chemistry and have practical implications for the pharmaceutical manufacturing process. researchgate.net The ability to control crystal habit and particle morphology can significantly influence the dissolution rate and, consequently, the therapeutic efficacy of the drug. researchgate.net

Comparative Mechanistic Studies with Other Nitrogen-Containing Bisphosphonates

Pamidronic acid belongs to the second generation of nitrogen-containing bisphosphonates. drugbank.comnih.gov Comparative studies with other members of this class, such as alendronic acid, risedronic acid, and zoledronic acid, are crucial for understanding the structure-activity relationships that determine their potency and clinical efficacy. nih.gov

The primary mechanism of action for all nitrogen-containing bisphosphonates is the inhibition of farnesyl pyrophosphate synthase (FPPS) in osteoclasts. nih.govnih.govnih.gov However, the potency of this inhibition varies among different bisphosphonates, largely due to the nature of the R² side chain attached to the central carbon atom. nih.gov The presence of a nitrogen atom in this side chain significantly enhances the anti-resorptive potency compared to non-nitrogen-containing bisphosphonates. nih.gov

Comparative studies have shown that third-generation bisphosphonates like zoledronic acid are generally more potent inhibitors of FPPS than second-generation drugs like pamidronic acid. nih.gov These investigations help to delineate the subtle differences in their molecular interactions with the target enzyme and provide a rationale for the selection of specific bisphosphonates for different clinical applications.

Theoretical Modeling of Bisphosphonate-Target Interactions and Binding Affinity

Computational and theoretical modeling techniques are increasingly being used to investigate the interactions between bisphosphonates, including pamidronic acid, and their biological target, FPPS. nih.gov These models provide valuable insights into the binding affinity and the specific molecular interactions that govern the inhibitory activity of these drugs.

By simulating the docking of pamidronic acid into the active site of FPPS, researchers can identify the key amino acid residues involved in binding and the conformational changes that occur upon drug binding. This information is instrumental in understanding the molecular basis of its mechanism of action.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of different bisphosphonates with their inhibitory potency. nih.gov These theoretical frameworks not only deepen our understanding of existing drugs like pamidronic acid but also guide the rational design of new, more potent, and selective bisphosphonates for various therapeutic applications. The development of more realistic prediction models is an ongoing area of research. nih.gov

Q & A

Q. How can the hydrate composition of Pamidronic Acid Sodium Salt Hydrate be experimentally determined?

Answer: The hydrate composition is typically determined using thermogravimetric analysis (TGA) combined with differential scanning calorimetry (DSC).

  • Methodology :
    • Sample Preparation : Dry the compound to remove surface moisture.
    • TGA : Heat the sample at a controlled rate (e.g., 10°C/min) under inert gas. Measure weight loss corresponding to water release.
    • DSC : Correlate endothermic peaks with dehydration events to confirm water molecules' stoichiometry.
    • Data Validation : Compare observed weight loss (%) with theoretical values for hydrate ratios (e.g., mono-, di-, or trihydrate) .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Answer: Synthesis typically involves neutralization of pamidronic acid with sodium hydroxide under controlled hydration.

  • Procedure :
    • Dissolve pamidronic acid in deionized water.
    • Slowly add sodium hydroxide (molar ratio 1:1) while maintaining pH ~7.0–7.3.
    • Crystallize the product by slow evaporation or cooling.
    • Confirm purity via elemental analysis (C, H, N) and FTIR to verify sodium salt formation and hydrate integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal stability data reported for this compound?

Answer: Contradictions in thermal data often arise from variations in experimental conditions or hydrate purity.

  • Resolution Strategy :
    • Control Variables : Standardize heating rates, sample mass, and atmospheric conditions (e.g., N₂ vs. air).
    • Purity Validation : Use HPLC or X-ray diffraction (XRD) to confirm absence of anhydrous or polymorphic impurities.
    • Replicate Studies : Compare data across multiple labs using identical protocols.
    • Statistical Analysis : Apply ANOVA to assess significance of observed differences .

Q. What advanced spectroscopic techniques are recommended for characterizing structural changes in this compound under variable conditions?

Answer:

  • Solid-State NMR : Probes local electronic environments of sodium ions and water molecules.
  • In Situ XRD : Monitors structural transitions during dehydration/rehydration cycles.
  • Raman Spectroscopy : Detects hydrogen-bonding interactions between water and the sodium salt matrix.
  • Dynamic Vapor Sorption (DVS) : Quantifies water adsorption/desorption isotherms to model hydrate stability .

Q. How should researchers design experiments to assess the compound’s reactivity with biological matrices?

Answer:

  • Experimental Design :
    • Model Systems : Use phosphate-buffered saline (PBS) or simulated body fluid (SBF) to mimic physiological conditions.
    • Kinetic Studies : Monitor hydrolysis rates via UV-Vis or LC-MS at 37°C.
    • Control for Hydration : Pre-equilibrate samples at 95% relative humidity to maintain hydrate integrity.
    • Data Interpretation : Correlate reactivity with pH, ionic strength, and buffer composition .

Q. What are common pitfalls in quantifying this compound in mixed salt systems, and how can they be mitigated?

Answer:

  • Challenges :
    • Co-crystallization with counterions (e.g., Cl⁻ or SO₄²⁻).
    • Hydrate dissociation during sample preparation.
  • Mitigation Strategies :
    • Chromatographic Separation : Use ion-pair HPLC with a C18 column and mobile phase buffered at pH 3.0.
    • Low-Temperature Drying : Lyophilize samples to minimize hydrate loss.
    • Standard Additions : Spiking with known hydrate concentrations to validate recovery rates .

Q. How can computational modeling enhance the study of this compound’s stability?

Answer:

  • Approaches :
    • Molecular Dynamics (MD) : Simulate water molecule dynamics within the crystal lattice.
    • DFT Calculations : Predict thermodynamic stability of hydrate forms.
    • Phase Diagrams : Model hydrate-anhydrate transitions under varying temperature/humidity.
  • Validation : Cross-check predictions with experimental TGA/DSC and XRD data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.